molecular formula B10KO30-29 B13747466 Potassium;decaborate

Potassium;decaborate

Cat. No.: B13747466
M. Wt: 627.2 g/mol
InChI Key: PBBSFJUNUUPTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium decaborate can be synthesized through mechanochemical methods. One approach involves the reaction of derivatives of the [B10H10]2− anion with nucleophilic reagents such as potassium cyanide, potassium hydroxide, sodium acetate, potassium hydrosulfide, potassium thiocyanate, sodium thiosulfate, and potassium fluoride under mechanochemical conditions . This method allows for the formation of closo-decaborates with various functional groups.

Industrial Production Methods

Industrial production of potassium decaborate involves high-temperature polyreaction between potassium boron salts. This method ensures the production of potassium decaborate with high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium decaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the polyborate anion, which can interact with different reagents.

Common Reagents and Conditions

Common reagents used in the reactions of potassium decaborate include Grignard reagents, which facilitate nucleophilic addition reactions. Other reagents include potassium cyanide, potassium hydroxide, and potassium fluoride .

Major Products Formed

The major products formed from the reactions of potassium decaborate depend on the specific reagents and conditions used. For example, the reaction with Grignard reagents can produce mono-substituted closo-decaborate derivatives .

Mechanism of Action

The mechanism of action of potassium decaborate involves its interaction with molecular targets through its polyborate anion. The anion’s structure allows it to form hydrogen bonds and other interactions with various molecules, facilitating its effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium decaborate is unique due to its helical chain-like structure and the ability to form various functional derivatives. Its stability and reactivity make it a versatile compound for multiple applications in science and industry .

Properties

Molecular Formula

B10KO30-29

Molecular Weight

627.2 g/mol

IUPAC Name

potassium;decaborate

InChI

InChI=1S/10BO3.K/c10*2-1(3)4;/q10*-3;+1

InChI Key

PBBSFJUNUUPTCO-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.